Hydrolytic Instability as a Defining Feature of Methylsulfate-Based Ionic Liquids
In a direct head-to-head thermodynamic investigation, methyl sulfate-based ionic liquids were shown to be unequivocally unstable in the presence of water, undergoing rapid hydrolysis to methanol and hydrogen sulfate. This behavior contrasts sharply with longer-chain alkyl sulfate analogs (butyl sulfate, octyl sulfate), which exhibit drastically enhanced hydrolytic stability under identical conditions [1].
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Not stable; rapid hydrolysis to methanol and hydrogenate anion observed. |
| Comparator Or Baseline | Butyl sulfate- and octyl sulfate-based ionic liquids: Hydrolysis observed only after several months at temperatures up to 423 K. |
| Quantified Difference | From rapid, immediate hydrolysis to stability lasting several months under harsh conditions (up to 423 K). |
| Conditions | Aqueous environment, temperature up to 423.15 K. |
Why This Matters
For applications requiring water tolerance (e.g., biomass processing, aqueous catalysis), methylsulfate ILs are unsuitable, and procurement of longer-chain alkyl sulfate ILs is mandatory to prevent decomposition and ensure process reproducibility.
- [1] Jacquemin, J., Goodrich, P., Jiang, W., Rooney, D. W., & Hardacre, C. (2013). Are Alkyl Sulfate-Based Protic and Aprotic Ionic Liquids Stable with Water and Alcohols? A Thermodynamic Approach. The Journal of Physical Chemistry B, 117(6), 1938-1949. View Source
